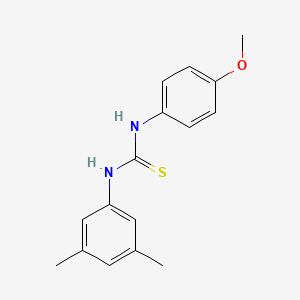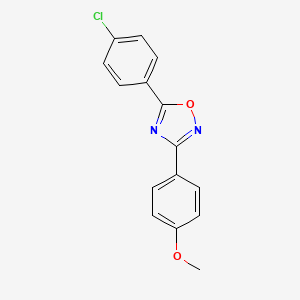
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research for its antioxidant properties. DMTU has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating oxidative stress and related diseases. In
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research applications, particularly in the field of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage and the development of various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease.
This compound has been found to have antioxidant properties, meaning it can neutralize ROS and prevent cellular damage. It has been used in studies investigating the role of oxidative stress in various diseases, as well as in the development of new treatments for these diseases.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea's mechanism of action involves its ability to scavenge ROS and prevent oxidative damage. It has been shown to inhibit lipid peroxidation, a process in which ROS attack and damage cell membranes. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to detoxify ROS.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including its ability to protect against oxidative stress-induced damage. It has been found to have neuroprotective effects, meaning it can protect against damage to the nervous system caused by oxidative stress. It has also been shown to have cardioprotective effects, protecting against oxidative damage to the heart.
In addition, this compound has been found to have anti-inflammatory effects, meaning it can reduce inflammation in the body. This makes it a potentially valuable tool for investigating the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea in lab experiments is its ability to protect against oxidative damage, which can be a confounding factor in many studies. It is also relatively easy to synthesize and can be obtained in high purity.
One limitation of using this compound is its potential to interfere with other cellular processes. For example, it has been found to inhibit the activity of some enzymes involved in cellular signaling pathways. In addition, its antioxidant properties may make it difficult to study the effects of oxidative stress in the absence of this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress. It may also be useful in the development of new antioxidant compounds.
In addition, more research is needed to fully understand this compound's mechanism of action and its effects on various cellular processes. This could lead to new insights into the role of oxidative stress in disease and the development of new treatments.
Conclusion
This compound is a synthetic compound with antioxidant properties that has been widely used in scientific research. Its ability to protect against oxidative stress-induced damage makes it a valuable tool for investigating the role of oxidative stress in various diseases. While there are some limitations to its use, this compound has many potential applications in both basic and applied research. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a multistep process, starting with the reaction of 3,5-dimethylphenyl isocyanate with 4-methoxyaniline to form the intermediate N-(3,5-dimethylphenyl)-N'-(4-methoxyphenyl)urea. This intermediate is then reacted with thiourea in the presence of a catalyst to form this compound. The purity of the final product can be improved through recrystallization and chromatography.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-8-12(2)10-14(9-11)18-16(20)17-13-4-6-15(19-3)7-5-13/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNGIXQEJUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)


![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)